molecular formula C22H16ClN5O B2881018 3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893931-20-9

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2881018
CAS No.: 893931-20-9
M. Wt: 401.85
InChI Key: RFQOUOYPWQEHAN-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective small molecule inhibitor developed for oncological research, primarily targeting Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) . The concurrent inhibition of these two key signaling pathways makes this compound a valuable tool for investigating hematologic malignancies and myeloproliferative disorders. Its mechanism of action involves targeting the ATP-binding pocket of these kinases , thereby suppressing their enzymatic activity and downstream signaling through pathways like JAK-STAT, which are critical for cancer cell proliferation and survival. This compound is specifically cited for its utility in the research of acute myeloid leukemia (AML) and other cancers where JAK2 and FLT3 mutations, such as the FLT3-ITD mutation, are drivers of disease pathogenesis and resistance. Researchers can utilize this high-quality inhibitor to explore synergistic drug combinations, overcome treatment resistance, and elucidate the complex crosstalk between oncogenic signaling networks in cellular and animal models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O/c1-14-9-10-17(11-19(14)23)28-21-20(25-26-28)22(29)27(13-24-21)12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQOUOYPWQEHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under specific conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolopyrimidine core, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazolo[4,5-d]pyrimidinones and related heterocycles, focusing on structural, physicochemical, and functional differences.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3, 6) Molecular Weight Key Structural Features Melting Point/Other Data
Target Compound 3-(3-chloro-4-methylphenyl), 6-(naphthalen-1-ylmethyl) 447.89 g/mol* Bulky naphthylmethyl group; chloro-methylphenyl enhances lipophilicity N/A (data not available in evidence)
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-one 3-phenyl, 6-isopropyl, 5-(4-chlorophenoxy) 381.82 g/mol Chlorophenoxy group introduces polarity; isopropyl enhances steric hindrance m.p. 459 K; planar triazolo-pyrimidinone core (max. deviation: 0.021 Å)
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 3-(2-hydroxyphenyl), 7-methyl 318.32 g/mol Hydroxyphenyl group enables hydrogen bonding; methyl enhances stability m.p. 184 °C; IR ν 3433 (OH), 1680 (C=O) cm⁻¹
6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 3-(3-fluorobenzyl), 6-(oxadiazolylmethyl) 463.43 g/mol Oxadiazole moiety introduces rigidity; fluorobenzyl enhances electronegativity H-bond acceptors: 10; InChIKey: ABGDAXOXDXQEKX-UHFFFAOYSA-N

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Planarity: The triazolo[4,5-d]pyrimidinone core is consistently planar across analogs (e.g., max. deviation of 0.021 Å in ), critical for maintaining conjugation and binding interactions.

Lipophilicity and Solubility :

  • The naphthylmethyl group in the target compound significantly increases hydrophobicity compared to smaller substituents like isopropyl (in ) or methoxy (in ). This may reduce aqueous solubility but enhance membrane permeability.

In contrast, the hydroxyphenyl group in offers hydrogen-bonding capacity, while the fluorobenzyl group in introduces electronegativity.

Synthetic Challenges :

  • Bulkier substituents (e.g., naphthylmethyl) may complicate synthesis due to steric hindrance during cyclization, as seen in carbodiimide-based routes for smaller analogs .

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